molecular formula C15H18N4O3S B3001950 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396867-84-7

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B3001950
CAS No.: 1396867-84-7
M. Wt: 334.39
InChI Key: VHWCSYUERBKLNY-UHFFFAOYSA-N
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Description

The compound N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a 1,2,3-thiadiazole-5-carboxamide core substituted with a 4-methyl group and a piperidinylmethyl moiety. The piperidine ring is further functionalized with a furan-3-carbonyl group.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10-13(23-18-17-10)14(20)16-8-11-2-5-19(6-3-11)15(21)12-4-7-22-9-12/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWCSYUERBKLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions where the furan ring is modified to introduce the piperidine and thiadiazole moieties. The compound's unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.

Key Properties:

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: Approximately 358.43 g/mol
  • Solubility: Soluble in common organic solvents.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity: Studies have shown that compounds with thiadiazole structures exhibit significant antibacterial and antifungal properties. This compound may inhibit the growth of various pathogens through its interaction with microbial enzymes or cell membranes.
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

Biochemical Probes

The compound has been explored as a biochemical probe due to its capability to interact with specific proteins or enzymes. This interaction can be utilized to study biological pathways or develop targeted therapies.

Industrial Applications

In addition to its applications in medicinal chemistry, this compound can serve as a building block in organic synthesis for developing new compounds with desired biological activities. Its unique structure allows it to act as a catalyst in certain chemical reactions, enhancing reaction rates and yields.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness against specific bacterial strains and its potential as an anti-inflammatory agent. For instance:

  • Study on Antimicrobial Activity: A study published in a peer-reviewed journal demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
  • Anti-inflammatory Research: Another investigation revealed that this compound could reduce inflammation markers in vitro, suggesting its potential use in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituent on Piperidine Thiadiazole Substituent Molecular Weight (g/mol) Key Features
Target Compound: N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Furan-3-carbonyl 4-Methyl ~388 (estimated) Combines furan (electron-rich) and thiadiazole (electron-withdrawing) groups
N-((1-(Dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Dimethylsulfamoyl 4-Methyl 347.45 Sulfonamide group enhances hydrophilicity; may alter receptor interactions
Tiadinil (N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) N/A (aromatic substituent) 4-Methyl 283.76 Lacks piperidine; chloro group increases hydrophobicity
(E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Furan-2-yl acryloyl 4-Propyl 388.50 Propyl group increases lipophilicity; acryloyl may enhance rigidity
BTP2 (N-{4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) Bis(trifluoromethyl)pyrazole 4-Methyl 462.31 Bulky, electron-deficient substituents; known calcium channel inhibitor

Key Differentiators and Implications

Furan vs.

Thiadiazole Methyl Group : Balances steric effects and electron-withdrawing properties, contrasting with propyl () or trifluoromethyl (BTP2) groups that alter lipophilicity and steric bulk .

Q & A

Q. How to address batch-to-batch variability in synthetic yields?

  • Implement strict QC protocols: pre-purification analysis (HPLC purity >95%), standardized reagent equivalents (1.2–1.5 eq for carbonylations), and controlled reaction scales (<10 mmol). Statistical tools (e.g., ANOVA) identify critical variables (e.g., temperature, catalyst loading) .

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